5-(Acetyloxy)-3-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate
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Overview
Description
5-(Acetyloxy)-3-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate is a complex organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of multiple functional groups, including acetyloxy, methoxy, and oxo groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-3-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method involves the acetylation of 3-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Acetyloxy)-3-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
5-(Acetyloxy)-3-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-3-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl acetate
- 3-Methoxy-4-oxo-4H-chromen-7-yl acetate
- 5-(Acetyloxy)-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate
Uniqueness
5-(Acetyloxy)-3-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
CAS No. |
6320-37-2 |
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Molecular Formula |
C21H18O8 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[5-acetyloxy-3-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C21H18O8/c1-11(22)27-15-9-16(28-12(2)23)18-17(10-15)29-20(21(26-4)19(18)24)13-5-7-14(25-3)8-6-13/h5-10H,1-4H3 |
InChI Key |
OXRCQEMNONCHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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